molecular formula C9H10BrNO2 B1271399 3-Bromo-2,4,6-trimethylnitrobenzene CAS No. 90561-85-6

3-Bromo-2,4,6-trimethylnitrobenzene

Cat. No. B1271399
CAS RN: 90561-85-6
M. Wt: 244.08 g/mol
InChI Key: IUFDRRDWXUSFBG-UHFFFAOYSA-N
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Description

3-Bromo-2,4,6-trimethylnitrobenzene is a brominated and nitro-substituted derivative of trimethylbenzene. It is a compound that can be synthesized through various chemical reactions involving bromine and nitro groups with a trimethylbenzene core. The presence of bromine and nitro groups significantly alters the chemical and physical properties of the original benzene ring, making it a compound of interest in various chemical studies and applications.

Synthesis Analysis

The synthesis of brominated benzene derivatives can be achieved through different methods. For instance, the Sandmeyer reaction is a common method used to introduce bromine into an aromatic ring, as demonstrated in the synthesis of 1-bromo-3,4,5-trimethoxybenzene . Although not directly related to 3-Bromo-2,4,6-trimethylnitrobenzene, this method could potentially be adapted for its synthesis. Additionally, the synthesis of brominated compounds often involves the use of bromine or bromine-containing reagents, as seen in the preparation of various bromo-substituted benzenes and bromophenyl derivatives .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is characterized by the presence of bromine atoms attached to the benzene ring, which can influence the overall geometry and electronic distribution of the molecule. X-ray crystallography is a powerful tool for determining the precise structure of such compounds, as evidenced by the crystal structure determinations of various bromo- and bromomethyl-substituted benzenes . These studies provide insights into the interactions such as C–H···Br, C–Br···Br, and C–Br···π that can occur in brominated aromatic compounds.

Chemical Reactions Analysis

Brominated benzene derivatives can undergo a variety of chemical reactions. The presence of a bromine atom makes the compound more reactive towards nucleophilic substitution reactions, as seen in the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines . Additionally, the reactivity of brominated compounds with atomic bromine has been studied, providing kinetic data for the reactions of bromine with trimethylbenzenes . These reactions are crucial for understanding the chemical behavior of brominated aromatic compounds and their potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by the substituents on the benzene ring. For example, spectroscopic methods such as FT-IR and FT-Raman have been used to investigate the vibrational frequencies of 1-bromo-3-fluorobenzene, which can provide information about the physical properties of similar brominated compounds . The introduction of bromine and nitro groups to the benzene ring can also affect the compound's electronic properties, absorption wavelengths, and reactivity, as seen in various studies .

Scientific Research Applications

Molecular Scaffolds and Synthetic Procedures

3-Bromo-2,4,6-trimethylnitrobenzene and its derivatives have been utilized as molecular scaffolds in the construction of complex molecular architectures. For instance, the preparation of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene from related tri(halosubstituted) 2,4,6-triethylbenzene derivatives involves using such scaffolds for synthesizing molecular receptors. This synthesis emphasizes a practical and straightforward approach, highlighting the relevance of these compounds in organic synthesis (Wallace et al., 2005).

Bromination Reactions and Complex Formation

The compound and its related structures play a crucial role in bromination reactions, as seen in studies exploring the formation of complex compounds. For example, bromination reactions with nitrobenzene have led to the formation of pure 3-bromo-nitrotoluene, showcasing the typical electrophilic bromination of aromatic compounds. Such reactions do not require catalysts or stringent conditions, demonstrating the compound's utility in facilitating chemical transformations (Sobolev et al., 2014).

Applications in Polymer Solar Cells

In the field of materials science, especially in the development of polymer solar cells, derivatives of 3-Bromo-2,4,6-trimethylnitrobenzene have shown significant potential. The introduction of a fluorescent inhibitor derived from this compound into the active layer of polymer solar cells has led to a notable improvement in device performance. This enhancement is attributed to the formation of charge transfer complexes, which facilitate excitonic dissociation and reduce excitonic recombination, thereby improving the power conversion efficiency of the cells (Fu et al., 2015).

Inverse Sandwich Complexes and Catalysis

The compound has also been investigated in the context of forming unique chemical structures such as "inverse" sandwich complexes. Research into the reaction of bromo-2,4,6-triphenylbenzene with activated magnesium and calcium has revealed the formation of these novel complexes, which exhibit interesting properties such as thermochromic and solvatochromic behavior, as well as paramagnetism. These complexes have significant implications for understanding bonding in unusual dinuclear compounds (Krieck et al., 2009).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 3-Bromo-2,4,6-trimethylnitrobenzene . It is also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-bromo-1,3,5-trimethyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-4-6(2)9(11(12)13)7(3)8(5)10/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFDRRDWXUSFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373768
Record name 3-Bromo-2,4,6-trimethylnitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,4,6-trimethylnitrobenzene

CAS RN

90561-85-6
Record name 3-Bromo-2,4,6-trimethylnitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-nitromesitylene
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